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Compound of Interest

Compound Name: Sulamserod

Cat. No.: B1662772

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of
Suramin, a polysulfonated naphthylurea with a long history of use as an antiparasitic agent and
a subject of extensive research for its potential applications in oncology, virology, and
neurobiology. This document details its complex structure, summarizes its key properties in
tabular format, outlines standard experimental protocols for their determination, and visualizes
its interactions with key biological pathways.

Chemical Structure and Identification

Suramin is a large, symmetrical molecule characterized by a central urea functional group
linking two identical polysulfonated naphthylamine moieties. Its structure contains six aromatic
systems, four amide groups in addition to the urea, and six sulfonic acid groups. This highly
charged, polyanionic nature is central to its mechanism of action and pharmacokinetic profile.

The chemical identity of Suramin is detailed in the table below.
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Identifier Value

8,8'-{Carbonylbis[imino-3,1-

phenylenecarbonylimino(4-methyl-3,1-

IUPAC Name o .
phenylene)carbonylimino]}di(1,3,5-
naphthalenetrisulfonic acid)[1]

Molecular Formula Cs1H40NeO23S6[1][2]

CC1=CC(=C(C=C1)NC(=0)C2=CC(=CC=C2)N
C(=0)NC3=CC=CC(=C3)C(=0)NC4=C(C=C(C=
C4)C)C(=0)NC5=C6C(=C(C=C5)S(=0)
(=0)0)C(=CC(=C6)S(=0)(=0)0)S(=0)
(=0)0)C(=0)NC7=C8C(=C(C=C7)S(=0)
(=0)0)C(=CC(=C8)S(=0)(=0)0)S(=0)(=0)0

SMILES Notation

145-63-1 (for Suramin); 129-46-4 (for Suramin
Sodium Salt)[2][3]

CAS Number

Physicochemical Properties

Suramin is typically administered as its hexasodium salt to ensure water solubility. Its large size
and multiple charged groups dictate its physical and chemical behavior, such as its high
molecular weight, poor oral bioavailability, and extensive protein binding in serum.
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Property Value Notes
) ) 1429.17 g/mol (Suramin
Molecular Weight 1297.3 g/mol (Suramin) _
Hexasodium Salt)
Suramin: 8.72e-03 g/L
(Predicted) Suramin Sodium ] N
) High water solubility of the
- Salt: Very soluble in water (>10 ] ] ] .
Solubility ) ) sodium salt is crucial for its
mg/ml); Slightly soluble in ) . )
] intravenous administration.
ethanol; Insoluble in
chloroform and ether.
o ] The sulfonic acid groups are
pKa (Strongest Acidic) -3.5 (Predicted)

highly acidic.

pKa (Strongest Basic)

-7.4 (Predicted)

The amide and urea groups

are very weak bases.

Polar Surface Area

518.18 A2 (Predicted)

Contributes to its poor

membrane permeability.

Protein Binding

~99.7%

Binds extensively to serum
proteins, contributing to its

long half-life.

Experimental Protocols

The determination of Suramin's physicochemical properties and biological activity relies on

established experimental methodologies. Below are detailed protocols for key analyses.

Determination of Aqueous Solubility (Shake-Flask

Method)

The equilibrium solubility of Suramin sodium salt is determined using the widely accepted

shake-flask method, as recommended by the World Health Organization for Biopharmaceutics

Classification System (BCS) studies.

e Preparation: An excess amount of Suramin sodium salt is added to a series of flasks

containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate
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physiological conditions.

o Equilibration: The sealed flasks are agitated in a mechanical shaker at a constant
temperature (typically 37 £ 1 °C) for a sufficient period (e.g., 24-72 hours) to ensure
equilibrium is reached between the dissolved and undissolved solid.

o Phase Separation: After agitation, the suspension is allowed to settle. The supernatant is
then carefully withdrawn and filtered through a chemically inert syringe filter (e.g., PTFE) that
does not bind the drug, to separate the saturated solution from the excess solid.

e Quantification: The concentration of Suramin in the clear filtrate is determined using a
validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with
UV detection.

e Analysis: The solubility is reported in mg/mL or mol/L at the specified pH and temperature.
The solid residue should be analyzed (e.g., by DSC or XRPD) to confirm that no polymorphic
or chemical changes occurred during the experiment.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard and accurate method for determining the ionization
constants (pKa) of ionizable drugs like Suramin.

o Sample Preparation: A precise amount of Suramin is dissolved in a suitable solvent (e.qg.,
water, or a water-cosolvent mixture if needed) to create a solution of known concentration
(e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like 0.15
M KCI.

o Calibration: The pH electrode and meter are calibrated using at least three standard buffers
(e.g., pH 4, 7, and 10).

« Titration: The sample solution is placed in a thermostatted vessel and titrated with a
standardized solution of 0.1 M HCl or 0.1 M NaOH. The pH of the solution is measured and
recorded after each incremental addition of the titrant.

o Data Analysis: A titration curve is generated by plotting the measured pH versus the volume
of titrant added. The pKa values are determined from the inflection points of this sigmoid
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curve, where the pH is equal to the pKa for each ionizable group.

Enzyme Inhibition Assay (ICso Determination)

To determine the concentration of Suramin that inhibits the activity of a target enzyme by 50%
(ICs0), a dose-response inhibition assay is performed.

o Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal
activity. Prepare a stock solution of the enzyme, its specific substrate, and a range of serial
dilutions of Suramin.

e Pre-incubation: In a multi-well plate, add the enzyme and the different concentrations of
Suramin to the wells. Allow the plate to pre-incubate for a defined period (e.g., 15-30
minutes) to permit the inhibitor to bind to the enzyme.

e Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

e Monitoring: Measure the rate of the reaction by monitoring the formation of product or
disappearance of substrate over time using a suitable detection method, such as a
spectrophotometer or plate reader.

o Data Analysis: Calculate the initial velocity (rate) of the reaction for each Suramin
concentration. Plot the enzyme activity (or percent inhibition) against the logarithm of the
Suramin concentration. Fit the data to a sigmoidal dose-response curve to determine the
ICso0 value, which is the concentration at the inflection point of the curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key biological pathways
and experimental workflows relevant to Suramin.
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Caption: Suramin's multifaceted inhibition of cell surface signaling pathways.
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Caption: Experimental workflow for determining the ICso of Suramin.

Mechanism of Action and Biological Interactions

Suramin's biological effects are pleiotropic, stemming from its ability to interact with a wide
range of extracellular and intracellular targets. Its polyanionic structure allows it to bind to
positively charged domains on proteins, thereby interfering with their function.

e Purinergic Signaling: Suramin is widely used in research as a broad-spectrum, non-selective
antagonist of P2 purinergic receptors, particularly the P2Y and P2X subtypes. It competitively
or non-competitively blocks the binding of endogenous ligands like ATP and UTP, thereby
inhibiting downstream signaling.
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G-Protein Coupling: Suramin can directly interact with heterotrimeric G-proteins. It is thought
to uncouple G-proteins from their receptors by preventing the association of the Ga and Gy
subunits, thereby blocking signal transduction immediately downstream of receptor
activation.

Growth Factor Inhibition: The drug inhibits the binding of numerous growth factors to their
cell surface receptors. This includes platelet-derived growth factor (PDGF), epidermal growth
factor (EGF), fibroblast growth factor (FGF), and transforming growth factor-beta (TGF-p3).
This action underlies its investigated antineoplastic properties.

Enzyme Inhibition: Suramin inhibits a vast array of enzymes, including reverse transcriptase,
DNA and RNA polymerases, protein kinases, and sirtuins. For example, it acts as a potent
inhibitor of sirtuins like SirT1 and is a competitive inhibitor of DNA topoisomerase Il.

This broad inhibitory profile explains both its therapeutic potential against various diseases and

its significant toxicity profile, which can include kidney damage and neurotoxicity. The

development of more selective Suramin analogs is an active area of research aimed at

harnessing its therapeutic benefits while minimizing adverse effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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